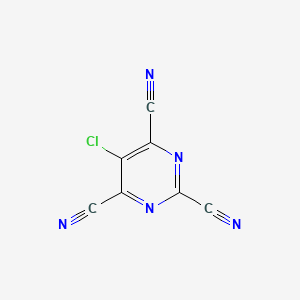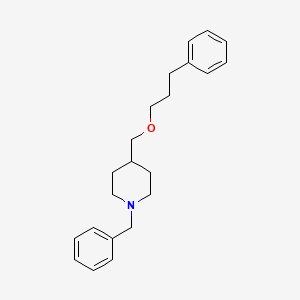![molecular formula C11H21O6P B14287042 Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 113883-01-5](/img/structure/B14287042.png)
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound with the molecular formula C11H21O6P. This compound is characterized by the presence of a phosphoryl group bonded to two isopropyl groups and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of diisopropyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as recrystallization and distillation to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- Mthis compound
- Ethyl 3-{bis[(methyl)oxy]phosphoryl}-3-oxopropanoate
Uniqueness
This compound is unique due to the presence of the isopropyl groups attached to the phosphoryl moiety, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Eigenschaften
CAS-Nummer |
113883-01-5 |
|---|---|
Molekularformel |
C11H21O6P |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
ethyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate |
InChI |
InChI=1S/C11H21O6P/c1-6-15-10(12)7-11(13)18(14,16-8(2)3)17-9(4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
LFORQMFKURWXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)P(=O)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


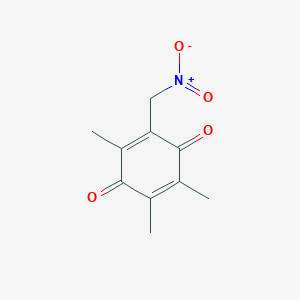
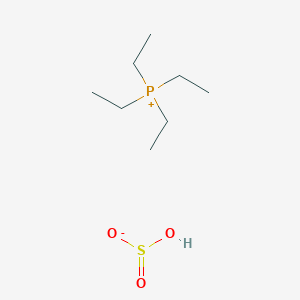

![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)



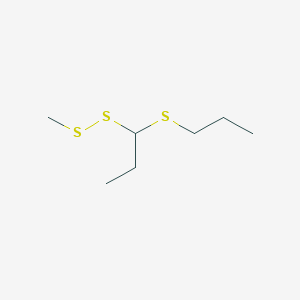
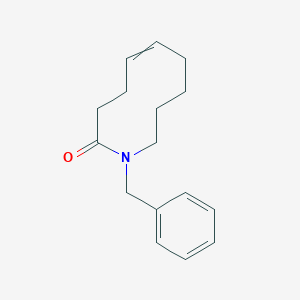
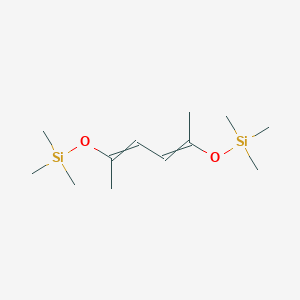

![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
